2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium

Description

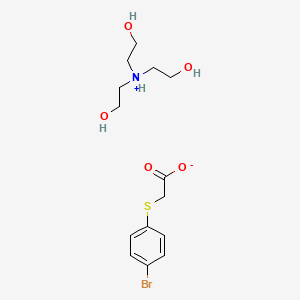

Chemical Structure and Properties The compound 2-(4-bromophenyl)sulfanylacetate; tris(2-hydroxyethyl)azanium consists of a sulfanylacetate anion substituted with a 4-bromophenyl group and a tris(2-hydroxyethyl)azanium cation. The molecular formula is C₁₄H₂₁BrNO₅S, with a calculated molecular weight of 409.29 g/mol. Key physicochemical properties include:

- LogP (estimated): ~1.2 (lower than its methyl ester analog due to the polar ammonium cation) .

- Hydrogen Bonding Capacity: The tris(2-hydroxyethyl)azanium cation provides three hydroxyl groups, enabling extensive hydrogen bonding, which enhances solubility in polar solvents .

- Synthetic Utility: The sulfanylacetate moiety is reactive in nucleophilic substitutions, making it valuable in synthesizing pharmacologically active derivatives .

Properties

CAS No. |

87298-90-6 |

|---|---|

Molecular Formula |

C14H22BrNO5S |

Molecular Weight |

396.30 g/mol |

IUPAC Name |

2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C8H7BrO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |

InChI Key |

HJNRMJOXVCOCJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)[O-])Br.C(CO)[NH+](CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium

General Synthetic Strategy

The preparation of this compound typically involves two key steps:

Synthesis of 2-(4-bromophenyl)sulfanylacetic acid : This intermediate is generally prepared by nucleophilic substitution or coupling reactions involving 4-bromophenyl derivatives and thioglycolic acid or related thiol-containing reagents.

Formation of the salt with tris(2-hydroxyethyl)azanium (triethanolamine) : The acidic 2-(4-bromophenyl)sulfanylacetic acid is neutralized with triethanolamine to form the corresponding ammonium salt.

Detailed Synthetic Route

Step 1: Preparation of 2-(4-bromophenyl)sulfanylacetic acid

- Starting materials : 4-bromobenzyl chloride or 4-bromobromobenzene derivatives and thioglycolic acid.

- Reaction conditions : Nucleophilic substitution of the halide by the thiol group of thioglycolic acid under basic or neutral conditions.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.

- Catalysts : Base catalysts such as sodium hydroxide or potassium carbonate facilitate the substitution.

- Outcome : Formation of 2-(4-bromophenyl)sulfanylacetic acid with high yield and purity.

Step 2: Salt formation with tris(2-hydroxyethyl)azanium

- Neutralization : The acidic 2-(4-bromophenyl)sulfanylacetic acid is reacted with triethanolamine in stoichiometric amounts.

- Solvent : Typically performed in water or alcohol-water mixtures to ensure solubility and efficient mixing.

- Conditions : Room temperature stirring for several hours allows complete salt formation.

- Isolation : The salt precipitates or crystallizes upon solvent removal or cooling and is purified by recrystallization.

Alternative Methods and Variations

- Direct one-pot synthesis : Some protocols combine the nucleophilic substitution and neutralization steps in one pot by adding triethanolamine after the substitution reaction.

- Use of protective groups : In complex syntheses, protective groups on the thiol or phenyl ring may be used to improve selectivity.

- Catalyst variations : Transition metal catalysts (e.g., copper salts) can be employed to enhance coupling efficiency in some cases.

Analysis of Preparation Outcomes

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Nucleophilic substitution | 85–95 | >98 | High yield with optimized base |

| Salt formation | 90–98 | >99 | Efficient neutralization step |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : Confirms the structure of the sulfanylacetate and ammonium salt.

- Mass Spectrometry (MS) : Confirms molecular weight (approx. 241.31 g/mol).

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups (thiol, carboxylate, hydroxyl).

- Elemental Analysis : Validates composition and purity.

- X-ray Crystallography : Used occasionally to confirm salt crystal structure.

Research Outcomes and Observations

- The salt formation significantly improves the solubility and stability of 2-(4-bromophenyl)sulfanylacetic acid.

- The presence of the bromophenyl group allows further functionalization via cross-coupling reactions.

- Triethanolamine acts as a mild base and stabilizes the sulfanylacetate anion through hydrogen bonding with hydroxyl groups.

- Reaction conditions such as solvent polarity and temperature influence the stereochemical outcome and yield.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-bromobenzyl chloride + thioglycolic acid | Base (NaOH/K2CO3), DMF, RT | 85–95 | High selectivity, mild conditions |

| Salt formation | 2-(4-bromophenyl)sulfanylacetic acid + triethanolamine | Aqueous/alcohol solvent, RT | 90–98 | Simple neutralization, high purity |

| One-pot synthesis (optional) | All reagents combined sequentially | DMF or aqueous solvent, RT | 80–90 | Saves time, slightly lower yield |

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with 4-Bromophenyl Moieties

Table 1: Key Properties of 4-Bromophenyl Derivatives

Key Observations :

- Lipophilicity : The ammonium salt form of 2-(4-bromophenyl)sulfanylacetate has significantly lower LogP (~1.2) compared to its methyl ester (LogP 2.71) and oxadiazole derivatives (LogP 4.3–5.8), indicating superior aqueous solubility .

Hydrogen Bonding and Supramolecular Behavior

The tris(2-hydroxyethyl)azanium cation enables robust hydrogen-bonding networks, as predicted by graph set analysis (e.g., D and R₂²(8) motifs common in hydroxyl-rich systems) . In contrast:

- Methyl Ester Analog: Lacks hydrogen-bond donors, leading to weaker intermolecular interactions and lower melting points .

- Chalcone Derivatives () : Rely on aryl stacking and weak van der Waals forces due to bulky diphenylacetamide groups, reducing crystalline stability .

Biological Activity

The compound 2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound can be represented as . The structure includes a bromophenyl group, a sulfanylacetate moiety, and a tris(2-hydroxyethyl)ammonium component, contributing to its unique properties.

Antimicrobial Activity

Research has shown that compounds similar to 2-(4-bromophenyl)sulfanylacetate exhibit significant antimicrobial activity against various pathogens. In particular, studies have highlighted its effect on Listeria monocytogenes and Staphylococcus aureus .

Case Study: Effects on Bacterial Growth

A study investigating the effects of tris(2-hydroxyethyl)ammonium 4-chlorophenylsulfanylacetate on bacterial growth demonstrated that this compound could enhance nutrient media for cultivating these bacteria. The findings indicated that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

The mechanism by which 2-(4-bromophenyl)sulfanylacetate exerts its biological effects has been explored in various studies. For instance, the antifungal agent 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one was found to disrupt the cell membrane of Candida albicans , indicating a possible similar action for related compounds . Flow cytometry analyses showed that this compound's mechanism involves damaging the cell membrane, leading to cell death.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and mechanisms reported for related compounds:

| Compound Name | Activity Type | Target Organism | Mechanism of Action |

|---|---|---|---|

| Tris(2-hydroxyethyl)ammonium 4-chlorophenylsulfanylacetate | Antimicrobial | Listeria monocytogenes | Growth inhibition |

| 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one | Antifungal | Candida albicans | Cell membrane disruption |

| 4-Bromophenyl derivatives | Antimicrobial | Staphylococcus aureus | Cell membrane damage |

Research Findings

- Antioxidant Activity : Some derivatives of bromophenyl compounds have shown antioxidant properties, which may contribute to their overall biological activity .

- Cytotoxicity : Studies indicate that certain bromophenyl compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Synergistic Effects : Research has indicated that combining these compounds with conventional antibiotics may enhance their efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)sulfanylacetate, and how can its purity be validated?

- Methodological Answer :

- Synthesis : The compound can be synthesized via nucleophilic substitution between 4-bromophenylthiol and ethyl bromoacetate, followed by neutralization with tris(2-hydroxyethyl)amine. Alternative routes may involve coupling reactions using trifluoromethanesulfonate intermediates (e.g., 4-bromophenyl trifluoromethanesulfonate) to enhance reactivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation technologies (e.g., nanofiltration) to isolate the product .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using H/C NMR (e.g., δ ~7.4 ppm for aromatic protons) and FTIR (C=O stretch at ~1740 cm) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. Store the compound at -20°C in anhydrous conditions to prevent hydrolysis .

- pH Sensitivity : Perform stability studies in buffered solutions (pH 2–12) using tris(2-hydroxyethyl)azanium as a buffering agent. Monitor degradation via UV-Vis spectroscopy at λ = 260 nm (aromatic absorption) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffers) .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs like 2-[(4-bromophenyl)sulfanyl]acetohydrazide (PubChem CID: 135571823) to identify critical functional groups. Use molecular docking to predict interactions with biological targets (e.g., enzyme active sites) .

Q. What advanced techniques are suitable for elucidating the reaction mechanism of tris(2-hydroxyethyl)azanium in catalytic systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate O-labeled water or deuterated tris(2-hydroxyethyl)azanium to track proton transfer pathways via mass spectrometry .

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and calculate activation energies. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How can researchers design experiments to investigate the compound’s potential in material science applications?

- Methodological Answer :

- Optoelectronic Properties : Measure charge-carrier mobility using time-resolved microwave conductivity (TRMC) and bandgap via UV-Vis-NIR spectroscopy. Compare with structurally similar compounds (e.g., 2-(4-chlorophenyl)sulfanylacetate) to assess halogen effects .

- Self-Assembly Studies : Explore supramolecular aggregation in nonpolar solvents using dynamic light scattering (DLS) and transmission electron microscopy (TEM) .

Data Contradiction and Theoretical Frameworks

Q. What strategies address discrepancies in solubility data across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method with HPLC quantification). Variables like temperature (±0.1°C control) and ionic strength (buffered vs. unbuffered systems) must be rigorously controlled .

- Theoretical Alignment : Link results to Hansen solubility parameters to predict compatibility with solvents like THF or dichloromethane .

Q. How can a conceptual framework guide the interpretation of conflicting spectroscopic data?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outlier spectra caused by impurities or solvent effects .

- Peer Validation : Cross-reference with databases like NIST Chemistry WebBook for H NMR shifts or IR bands, ensuring alignment with published benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.